molecular formula C14H12O2 B3092533 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1228594-41-9

2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B3092533
Key on ui cas rn: 1228594-41-9
M. Wt: 212.24 g/mol
InChI Key: UBQIRFAQMBAOQO-UHFFFAOYSA-N
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Patent
US07960560B2

Procedure details

i)—To a solution of 2-bromo-benzylalcohol (5 g, 26.7 mmol) in 2-methoxyethanol/water (30 ml, 1/1) were added 4-formylphenylboronic acid (6 g, 40.0 mmol) and sodium bicarbonate (4.4 g, 52.4 mmol) under a nitrogen atmosphere. After (Ph3P)4Pd (1.54 g, 1.34 mmol) was added, the reaction mixture was heated under reflux for 17 h. After cooling, the mixture was filtered over dicalite and the residue was washed with water and ethyl acetate. The product was extracted into ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate concentrated under reduced pressure. Column chromatography afforded 2′-hydroxymethyl-biphenyl-4-carbaldehyde (3.95 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
2-methoxyethanol water
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[CH:10]([C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1)=[O:11].C(=O)(O)[O-].[Na+]>COCCO.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[OH:5][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[C:15]1[CH:16]=[CH:17][C:12]([CH:10]=[O:11])=[CH:13][CH:14]=1 |f:2.3,4.5,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
4.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
2-methoxyethanol water
Quantity
30 mL
Type
solvent
Smiles
COCCO.O
Step Two
Name
Quantity
1.54 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 h
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over dicalite
WASH
Type
WASH
Details
the residue was washed with water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C=CC=C1)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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